
4-(3-bromophenyl)oxane-4-carboxylic Acid
Overview
Description
4-(3-bromophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H13BrO3 and a molecular weight of 285.14 g/mol . It is also known by its IUPAC name, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)oxane-4-carboxylic acid typically involves the bromination of phenyl oxane carboxylic acid derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxane carboxylic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Organic Synthesis
4-(3-Bromophenyl)oxane-4-carboxylic acid serves as a versatile scaffold for synthesizing more complex organic molecules. It can be utilized in the development of new materials and intermediates for pharmaceuticals .
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Activity: The compound has been explored for its ability to inhibit cancer cell proliferation. Molecular docking studies have shown promising results when tested against breast cancer cell lines, indicating its potential as a therapeutic agent .
Pharmaceutical Chemistry
In pharmaceutical research, this compound is being investigated for its role in drug development:
- It is being evaluated as a potential lead compound in the design of new anticancer drugs.
- Its binding affinity with specific biological targets is under investigation to assess therapeutic viability .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The binding free energy values obtained through molecular docking suggest that these compounds could be more effective than existing treatments like tamoxifen.
- Material Science Applications : In material science, this compound has been employed as an intermediate in synthesizing novel polymers with enhanced properties for industrial applications .
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biological processes, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-thiophenecarboxylic acid: Another brominated compound with similar reactivity.
4-(3-chlorophenyl)oxane-4-carboxylic acid: A chlorinated analog with different reactivity and properties.
Uniqueness
4-(3-bromophenyl)oxane-4-carboxylic acid is unique due to its specific bromine substitution and oxane ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
4-(3-Bromophenyl)oxane-4-carboxylic acid is an organic compound characterized by its molecular formula and a molecular weight of 285.13 g/mol. The compound features a bromophenyl group attached to an oxane ring, with a carboxylic acid functional group that enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound's unique properties stem from the bromine atom's presence at the para position relative to the oxane ring, which influences its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Anticancer Activity : Potential inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
- Antimicrobial Properties : Activity against various bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibits cell proliferation in MCF-7 cells | |
Anti-inflammatory | Modulates cytokine release | |
Antimicrobial | Effective against Gram-positive bacteria |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has been studied for its binding affinity to specific kinases, which play critical roles in cell signaling and cancer progression.
- Cell Cycle Arrest : In vitro studies have shown that it can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, further contributing to its potential as an anticancer agent.
Case Study: Anticancer Activity
A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 100 µM, with an IC50 value determined at approximately 168.78 µM. Flow cytometric analysis demonstrated that treatment with the compound resulted in increased populations of cells in the G1 phase, indicating effective cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(2-bromophenyl)oxane-4-carboxylic acid | Similar oxane and carboxylic structure | Different bromine position affects reactivity |
4-(phenyl)oxane-4-carboxylic acid | Lacks bromine substituent | Potentially less reactive |
3-(bromophenyl)propanoic acid | Contains a propanoic acid instead of oxane | Different functional group properties |
The presence of the bromine atom in the para position enhances the reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. Q1. What are the key synthetic strategies for 4-(3-bromophenyl)oxane-4-carboxylic acid, and how do reaction conditions influence yield and purity?
A1. Synthesis typically involves cyclization of bromophenyl-substituted precursors with oxane-forming reagents. For example, analogous compounds (e.g., 4-(4-fluorophenyl)oxane-4-carboxylic acid) are synthesized via Friedel-Crafts acylation or condensation reactions using catalysts like Pd/Cu and solvents such as DMF/toluene . Optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) is critical to avoid side products like dehalogenated byproducts. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC .
Q. Q2. How can researchers characterize the stereochemistry and stability of this compound?
A2. Chiral HPLC or polarimetry resolves enantiomers, as seen in rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid . Stability studies under varying pH (2–10) and thermal conditions (25–100°C) reveal degradation via decarboxylation above 80°C, necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?
A3. Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using molecular orbitals. For example, the HOMO-LUMO gap of analogous oxane-carboxylic acids (e.g., 4-(fluoromethyl)oxane-4-carboxylic acid) predicts reactivity at the bromophenyl ring and carboxyl group . Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes in inflammation pathways) .
Q. Q4. How can conflicting spectral data (e.g., NMR vs. IR) be resolved for this compound?
A4. Contradictions arise from solvent effects or tautomerism. For instance, IR may show a broad O–H stretch (2500–3000 cm⁻¹) due to intermolecular hydrogen bonding, while NMR (DMSO-d₆) reveals a deshielded carboxylic proton at δ 12–13 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. Q5. What strategies mitigate batch-to-batch variability in biological activity studies?
A5. Variability often stems from trace metal contaminants (e.g., Pd residues from synthesis). Chelating agents (EDTA) or purification via ion-exchange chromatography reduce interference . Standardize bioassays using positive controls (e.g., known kinase inhibitors) and validate via dose-response curves (IC₅₀ ± 10% variability) .
Q. Methodological Challenges and Solutions
Q. Q6. How to optimize regioselective functionalization of the oxane ring without bromophenyl group cleavage?
A6. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylic acid. For example, Boc-protected analogs (e.g., (S)-4-(3-bromophenyl)-3-Boc-amino butanoic acid) enable selective alkylation at the oxane oxygen . Monitor reactions via TLC (silica, ethyl acetate/hexane) to prevent over-substitution .
Q. Q7. What analytical techniques quantify trace impurities in scaled-up synthesis?
A7. LC-MS/MS identifies impurities (e.g., dehalogenated derivatives) at <0.1% levels. For example, 3-(4-bromophenyl)propanoic acid (a common byproduct) is quantified using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
Q. Emerging Research Directions
Q. Q8. Can this compound serve as a precursor for photoactive materials?
A8. The bromophenyl group’s electron-withdrawing nature and oxane’s rigidity suggest potential in OLEDs. Synthesize derivatives with conjugated side chains (e.g., ethynyl groups) and measure photoluminescence quantum yield (PLQY) in thin films .
Q. Q9. What are the challenges in enantioselective synthesis, and how can they be addressed?
A9. Racemization occurs during cyclization. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantiomeric excess (ee >90%) .
Q. Data Reproducibility and Validation
Q. Q10. How to validate conflicting cytotoxicity results across research groups?
A10. Standardize cell lines (e.g., HepG2 for liver toxicity) and culture conditions (10% FBS, 37°C). Compare IC₅₀ values using ANOVA and report 95% confidence intervals. Discrepancies may arise from compound aggregation; validate via dynamic light scattering (DLS) .
Properties
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCLIPWQURSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460291 | |
Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179420-77-0 | |
Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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